3,6-Dibromopyrazin-2-amine
Overview
Description
3,6-Dibromopyrazin-2-amine is a chemical compound with the molecular formula C4H3Br2N3 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,6-dibromo-pyrazine-2-carboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol . The reaction mixture is stirred at reflux for 18 hours and then quenched with water .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C4H3Br2N3/c5-2-1-8-3 (6)4 (7)9-2/h1H, (H2,7,9) . The canonical SMILES structure is C1=C (N=C (C (=N1)Br)N)Br .Chemical Reactions Analysis
The reaction conditions for the synthesis of this compound involve refluxing for 18 hours and quenching with water . The crude residue is purified by SiO2 chromatography .Physical and Chemical Properties Analysis
The molecular weight of this compound is 252.89 g/mol . It has a density of 2.3±0.1 g/cm3, a boiling point of 313.9±37.0 °C at 760 mmHg, and a flash point of 143.6±26.5 °C . It has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and no freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
3,6-Dibromopyrazin-2-amine, as a derivative of 2-Aminopyridines, has significant chemical and biological relevance. Bolliger et al. (2011) emphasized that 2-Aminopyridines are crucial in the synthesis of bioactive natural products and medicinally important compounds. They highlighted the synthesis of 6-bromopyridine-2-amines, including this compound, using reactions between 2,6-dibromopyridine and various amines, which are then used for subsequent C-C cross-coupling reactions. This demonstrates the compound's role in complex chemical syntheses (Bolliger, Oberholzer, & Frech, 2011).
Catalysis
A study by Ji, Li, and Bunnelle (2003) on the amination of polyhalopyridines, including 2,5-dibromopyridine, highlights the potential catalytic applications of related compounds. They observed a high yield and chemoselectivity in the formation of aminated products, indicating the potential use of this compound in catalytic processes (Ji, Li, & Bunnelle, 2003).
Antibacterial Applications
Frolova et al. (2011) described the multicomponent synthesis of novel heterocyclic compounds using amines, which included derivatives similar to this compound. These compounds displayed notable antibacterial activities, suggesting possible applications of this compound in developing new antibacterial agents (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Inhibitory Effects
Chetouani et al. (2005) studied the inhibitory effects of bipyrazolic compounds on the corrosion of pure iron in acidic media. Their work, though not directly on this compound, implicates the potential of similar compounds in corrosion inhibition, which could extend to this compound (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Properties
IUPAC Name |
3,6-dibromopyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDFFSRZLCREEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679633 | |
Record name | 3,6-Dibromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957230-70-5 | |
Record name | 3,6-Dibromopyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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